5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester
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Overview
Description
5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester is a heterocyclic compound that contains a pyrimidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-phenylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Phenylpyrimidine: Used in the synthesis of kinase inhibitors.
Methyl 2-aminopyrimidine-5-carboxylate: Similar structure but different functional groups.
Uniqueness
5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-amino-6-phenyl-1,2-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-17-11(16)9-7-14-12(13)15-10(9)8-5-3-2-4-6-8/h2-7,12,15H,13H2,1H3 |
InChI Key |
BPOJYZCIGKFVQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(N=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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